molecular formula C6H14N2OS B13179316 3-[(3-Aminopropyl)sulfanyl]propanamide

3-[(3-Aminopropyl)sulfanyl]propanamide

Cat. No.: B13179316
M. Wt: 162.26 g/mol
InChI Key: UWWWCGCEUKMOBA-UHFFFAOYSA-N
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Description

3-[(3-Aminopropyl)sulfanyl]propanamide is an organic compound with the molecular formula C₆H₁₄N₂OS It is characterized by the presence of an amide group and a sulfanyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminopropyl)sulfanyl]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Activation of 3-mercaptopropionic acid: This is achieved by converting it into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).

    Reaction with 3-aminopropylamine: The activated acid chloride is then reacted with 3-aminopropylamine in the presence of a base like triethylamine (Et₃N) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminopropyl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Various alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-[(3-Aminopropyl)sulfanyl]propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Aminopropyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Aminopropyl)sulfanyl]-N-methylpropanamide
  • 3-[(3-Aminopropyl)sulfanyl]propanoic acid

Uniqueness

3-[(3-Aminopropyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

3-(3-aminopropylsulfanyl)propanamide

InChI

InChI=1S/C6H14N2OS/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H2,8,9)

InChI Key

UWWWCGCEUKMOBA-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCCC(=O)N

Origin of Product

United States

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